
2-Benzyloxy-thiophene
Übersicht
Beschreibung
2-Benzyloxy-thiophene is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The benzyloxy group attached to the thiophene ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the common methods to synthesize this compound involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, a boronic acid derivative, and a halogenated thiophene.
Hinsberg Synthesis: Another method involves the Hinsberg synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the benzyloxy group can be replaced by other functional groups using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
2-Benzyloxy-thiophene serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, leading to the development of novel compounds with potential applications.
1.1. Substitution Reactions
The compound can undergo substitution reactions where the benzyloxy group can be replaced by other nucleophiles. For instance:
- Reagents : Sodium hydride and dimethylformamide are commonly used.
- Products : Various substituted thiophenes can be synthesized, enhancing the diversity of chemical libraries for biological testing.
1.2. Oxidation and Reduction Reactions
- Oxidation : The benzyloxy group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.
- Reduction : Reduction reactions can convert the benzyloxy group to hydroxyl groups or remove halogens, facilitating further functionalization.
Biological Activities
This compound derivatives have shown promising biological activities, particularly in antimicrobial and anticancer research.
2.1. Antimicrobial Properties
Studies indicate that benzothiophene derivatives exhibit significant antimicrobial activity against various bacterial strains. For example, certain derivatives have demonstrated effectiveness against resistant strains, suggesting potential for therapeutic applications in treating infections.
2.2. Anticancer Potential
Research has highlighted the cytotoxic effects of this compound derivatives on cancer cell lines. Mechanisms of action include:
Material Science Applications
The compound is also explored for its role in developing organic electronic materials:
3.1. Organic Light-Emitting Diodes (OLEDs)
Due to its electronic properties, this compound is investigated as a component in OLEDs, contributing to advancements in display technologies.
3.2. Organic Photovoltaics (OPVs)
The compound's ability to facilitate charge transport makes it suitable for use in OPVs, potentially enhancing the efficiency of solar energy conversion systems .
Case Studies
Several studies illustrate the applications and effectiveness of this compound derivatives:
Wirkmechanismus
The mechanism of action of 2-Benzyloxy-thiophene involves its interaction with various molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The sulfur atom in the thiophene ring can participate in redox reactions, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound, lacking the benzyloxy group.
Benzothiophene: Contains a fused benzene ring, offering different chemical properties.
2-Methoxythiophene: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness: The benzyloxy group can influence the compound’s electronic properties, making it more suitable for specific applications in organic electronics and medicinal chemistry .
Eigenschaften
Molekularformel |
C11H10OS |
---|---|
Molekulargewicht |
190.26 g/mol |
IUPAC-Name |
2-phenylmethoxythiophene |
InChI |
InChI=1S/C11H10OS/c1-2-5-10(6-3-1)9-12-11-7-4-8-13-11/h1-8H,9H2 |
InChI-Schlüssel |
YRRQAJDSSFLMTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CS2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.